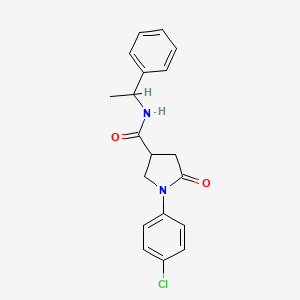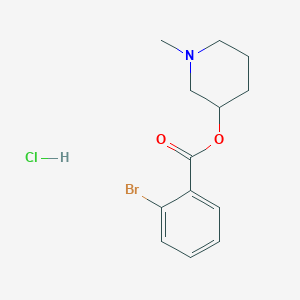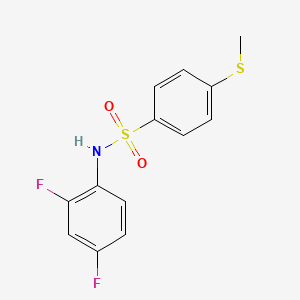
1-(4-chlorophenyl)-5-oxo-N-(1-phenylethyl)-3-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorophenyl)-5-oxo-N-(1-phenylethyl)-3-pyrrolidinecarboxamide, also known as CEP-1347, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CEP-1347 belongs to the class of compounds known as pyrrolidinecarboxamides, which have been shown to have neuroprotective effects in various disease models.
作用机制
1-(4-chlorophenyl)-5-oxo-N-(1-phenylethyl)-3-pyrrolidinecarboxamide exerts its neuroprotective effects by inhibiting the activity of the enzyme c-Jun N-terminal kinase (JNK), which plays a key role in neuronal cell death. By inhibiting JNK activity, 1-(4-chlorophenyl)-5-oxo-N-(1-phenylethyl)-3-pyrrolidinecarboxamide can prevent neuronal cell death and promote neuronal survival.
Biochemical and physiological effects:
1-(4-chlorophenyl)-5-oxo-N-(1-phenylethyl)-3-pyrrolidinecarboxamide has been shown to have a number of biochemical and physiological effects. It can inhibit the activity of JNK, reduce the production of pro-inflammatory cytokines, and promote the survival of neuronal cells. 1-(4-chlorophenyl)-5-oxo-N-(1-phenylethyl)-3-pyrrolidinecarboxamide has also been shown to improve motor function and reduce neuronal damage in animal models of Parkinson's disease and stroke.
实验室实验的优点和局限性
The main advantage of using 1-(4-chlorophenyl)-5-oxo-N-(1-phenylethyl)-3-pyrrolidinecarboxamide in lab experiments is its well-established neuroprotective effects. It has been extensively studied in various disease models and has been shown to have a high degree of efficacy. However, one limitation of using 1-(4-chlorophenyl)-5-oxo-N-(1-phenylethyl)-3-pyrrolidinecarboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are a number of potential future directions for research on 1-(4-chlorophenyl)-5-oxo-N-(1-phenylethyl)-3-pyrrolidinecarboxamide. One area of interest is the development of more effective delivery methods for the compound, such as nanoparticles or liposomes. Another area of interest is the exploration of 1-(4-chlorophenyl)-5-oxo-N-(1-phenylethyl)-3-pyrrolidinecarboxamide's potential therapeutic applications in other disease models, such as traumatic brain injury or Huntington's disease. Additionally, further research is needed to better understand the mechanisms underlying 1-(4-chlorophenyl)-5-oxo-N-(1-phenylethyl)-3-pyrrolidinecarboxamide's neuroprotective effects and to identify potential drug targets for the development of new neuroprotective compounds.
合成方法
1-(4-chlorophenyl)-5-oxo-N-(1-phenylethyl)-3-pyrrolidinecarboxamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzoyl chloride with N-(1-phenylethyl)pyrrolidine-3-carboxamide in the presence of a base such as triethylamine. The resulting product can be purified using column chromatography or recrystallization.
科学研究应用
1-(4-chlorophenyl)-5-oxo-N-(1-phenylethyl)-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various disease models. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and stroke. 1-(4-chlorophenyl)-5-oxo-N-(1-phenylethyl)-3-pyrrolidinecarboxamide has also been shown to have anti-inflammatory and anti-apoptotic effects.
属性
IUPAC Name |
1-(4-chlorophenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-13(14-5-3-2-4-6-14)21-19(24)15-11-18(23)22(12-15)17-9-7-16(20)8-10-17/h2-10,13,15H,11-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBVKBGBGXBEGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-chlorophenyl)thio]-N-(3-methoxypropyl)acetamide](/img/structure/B4929796.png)
![isopropyl 2-[(2-bromobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4929802.png)
![5-(3,4-dichlorophenyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4929814.png)
![N-(2-(4-fluorophenyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B4929820.png)
![9-[3-(4-chloro-3-methylphenoxy)propyl]-9H-carbazole](/img/structure/B4929821.png)
![N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide](/img/structure/B4929828.png)
![N,N-diethyl-N'-[4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B4929831.png)
![2-amino-4'-bromo-5'-methyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B4929835.png)

![4-butoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4929842.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 1-naphthoate](/img/structure/B4929860.png)

![1-{3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]propanoyl}-4-ethylpiperazine](/img/structure/B4929889.png)
